2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C28H21Cl2N3O5 and a molecular weight of 550.403 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of the naphthoylamino intermediate. The intermediate is then reacted with carbohydrazonoyl chloride under controlled conditions to form the final product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Meo-4-(2-((1-naphthoylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of a dichlorobenzoate group.
2-Meo-4-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with an acetyl group instead of a dichlorobenzoate group.
Uniqueness
2-Meo-4-(2-((1-naphthoylamino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769154-00-9 |
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Molecular Formula |
C28H21Cl2N3O5 |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H21Cl2N3O5/c1-37-25-13-17(9-12-24(25)38-28(36)22-11-10-19(29)14-23(22)30)15-32-33-26(34)16-31-27(35)21-8-4-6-18-5-2-3-7-20(18)21/h2-15H,16H2,1H3,(H,31,35)(H,33,34)/b32-15+ |
InChI Key |
PKRJRRQARBGERM-VWJSQJICSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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